molecular formula C21H23F3N4OS B456877 2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE

2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE

Cat. No.: B456877
M. Wt: 436.5g/mol
InChI Key: SHTULXJPCDBOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyrimidine derivative.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under controlled conditions.

    Attachment of the 5-ethyl-2-thienyl group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Incorporation of the 2-ethylpiperidino group: This step may involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction could produce an amine.

Scientific Research Applications

2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[5-(5-ETHYLTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylpiperidino)[5-(5-ethyl-2-thienyl)-7-(methyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2-Ethylpiperidino)[5-(5-ethyl-2-thienyl)-7-(chloromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: Similar structure but with a chloromethyl group.

Properties

Molecular Formula

C21H23F3N4OS

Molecular Weight

436.5g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-[5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C21H23F3N4OS/c1-3-13-7-5-6-10-27(13)20(29)16-12-19-25-15(17-9-8-14(4-2)30-17)11-18(21(22,23)24)28(19)26-16/h8-9,11-13H,3-7,10H2,1-2H3

InChI Key

SHTULXJPCDBOMP-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)CC)C(F)(F)F

Canonical SMILES

CCC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)CC)C(F)(F)F

Origin of Product

United States

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